molecular formula C24H22N2O3S3 B2597989 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 941959-49-5

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No.: B2597989
CAS No.: 941959-49-5
M. Wt: 482.63
InChI Key: VIQANHGWOWPWIL-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide is a synthetic compound known for its distinctive molecular structure, integrating benzothiazole and benzo[b]thiophene frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide typically involves multi-step organic synthesis. A common route involves:

  • Formation of benzothiazole core

    • Reaction: : Starting with 2-aminobenzenethiol and a carbonyl compound under acidic conditions.

    • Conditions: : Reflux in glacial acetic acid.

  • Formation of benzo[b]thiophene ring

    • Reaction: : Cyclization of an intermediate thioamide with an appropriate reagent, such as iodine.

    • Conditions: : Heating under nitrogen atmosphere.

  • Sulfonylation

    • Reaction: : Ethylsulfonyl chloride reacts with the intermediate.

    • Conditions: : Presence of a base like triethylamine in an organic solvent.

  • Amidation

    • Reaction: : The final step involves forming the amide bond with the benzoic acid derivative.

    • Conditions: : Carbodiimide-mediated coupling in the presence of a coupling agent like EDCI.

Industrial Production Methods

Industrial-scale synthesis requires optimization for higher yield and purity. Techniques like continuous flow chemistry and high-throughput screening of reaction conditions can be employed. Solvent-free conditions or microwave-assisted synthesis may also be applied for efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation at the benzo[b]thiophene ring with reagents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Possible reduction of the sulfone group to a sulfide with agents such as lithium aluminum hydride.

  • Substitution: : Aromatic substitution can occur, especially on the benzothiazole moiety with electrophiles like halogens.

Common Reagents and Conditions

  • Oxidizing Agents: : mCPBA, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Sulfides from the reduction of sulfonyl groups.

  • Substitution Products: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a model for studying conjugated systems and electron distribution in heterocyclic compounds.

Biology and Medicine

  • Pharmacology: : Potential as a lead compound for developing anti-cancer or anti-infective agents due to its unique structure.

  • Biochemical Probes: : Used in studying the interaction with biological macromolecules like proteins and nucleic acids.

Industry

  • Material Science: : Utilized in the development of organic semiconductors and light-emitting materials.

  • Catalysis: : Possible use as a catalyst or catalyst precursor in organic synthesis.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism largely hinges on its ability to interact with biomolecular targets such as enzymes and receptors. The benzothiazole and benzo[b]thiophene moieties may enable binding to specific proteins, disrupting normal cellular processes.

  • Enzyme Inhibition: : Potential to inhibit enzymes involved in critical cellular pathways.

  • Receptor Modulation: : May act on cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Unique Features

  • Combines features of both benzothiazole and benzo[b]thiophene, rare in a single molecule.

  • Ethylsulfonyl group adds to its solubility and potential biological activity.

List of Similar Compounds

  • Benzothiazole Derivatives: : Used in antimicrobial and anticancer research.

  • Benzo[b]thiophene Derivatives: : Known for their application in organic electronics and pharmaceuticals.

  • Sulfonylated Compounds: : Widely recognized for their role in medicinal chemistry due to improved solubility and bioavailability.

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(ethylsulfonyl)benzamide stands out due to its multi-functional moieties, making it a subject of interest across various scientific domains

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S3/c1-2-32(28,29)20-14-8-4-10-16(20)22(27)26-24-21(15-9-3-6-12-18(15)30-24)23-25-17-11-5-7-13-19(17)31-23/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQANHGWOWPWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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